molecular formula C6H6N2O3S B11772555 Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11772555
M. Wt: 186.19 g/mol
InChI Key: RTRQXWFOTXGMOM-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the molecule makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate hydrazones with thionyl chloride under controlled conditions. The reaction typically proceeds at room temperature for a short duration, yielding the desired thiadiazole derivative . Another method involves the use of phosphoryl trichloride in a dimethylformamide solution, which also leads to the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolic pathways. The compound’s neuroprotective effects could be related to its ability to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:

The presence of both formyl and carboxylate groups in this compound makes it unique and versatile for various synthetic and research applications.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

ethyl 5-formylthiadiazole-4-carboxylate

InChI

InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)12-8-7-5/h3H,2H2,1H3

InChI Key

RTRQXWFOTXGMOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)C=O

Origin of Product

United States

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